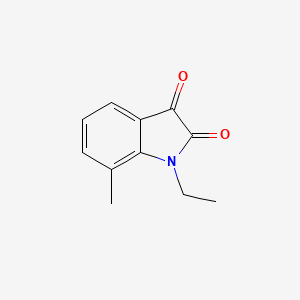
1-ethyl-7-methyl-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-7-methyl-1H-indole-2,3-dione is a heterocyclic compound with the following chemical formula:
C9H7NO2
. It belongs to the indole family, which is a significant class of compounds found in natural products and drugs. Indoles play essential roles in cell biology and exhibit diverse biological activities.Vorbereitungsmethoden
Synthetic Routes: Several synthetic methods exist for preparing 1-ethyl-7-methyl-1H-indole-2,3-dione. One common approach is the Fischer indole synthesis, which involves the reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst . The resulting tricyclic indole can then be further modified to obtain the desired compound.
Industrial Production: While specific industrial production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are crucial for industrial applications.
Analyse Chemischer Reaktionen
1-Ethyl-7-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: Oxidative transformations can lead to the formation of new functional groups.
Reduction: Reduction reactions may yield saturated derivatives.
Substitution: Substituents can be introduced at different positions on the indole ring.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group.
Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides) can be employed.
Major Products: The specific products formed depend on the reaction conditions and substituents present. Detailed mechanistic studies are essential to predict the major products accurately.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-7-methyl-1H-indole-2,3-dione finds applications in:
Medicine: Investigating its potential as a drug candidate due to its indole scaffold.
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Wirkmechanismus
The exact mechanism by which 1-ethyl-7-methyl-1H-indole-2,3-dione exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-7-methyl-1H-indole-2,3-dione can be compared with other indole derivatives, emphasizing its unique features. Similar compounds include indole-3-acetic acid, which acts as a plant hormone .
Eigenschaften
Molekularformel |
C11H11NO2 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
1-ethyl-7-methylindole-2,3-dione |
InChI |
InChI=1S/C11H11NO2/c1-3-12-9-7(2)5-4-6-8(9)10(13)11(12)14/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
CZJDGMHPYAMRDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=CC=C2C(=O)C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 3-{4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl}-piperidine-1-carboxylate](/img/structure/B12119960.png)
![6-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12119963.png)
![6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B12119966.png)


![3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119995.png)

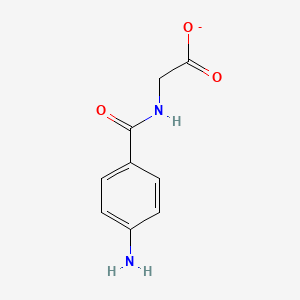
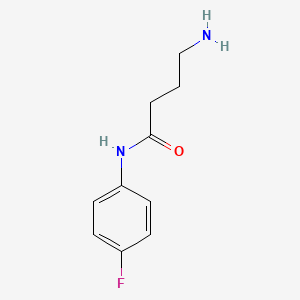
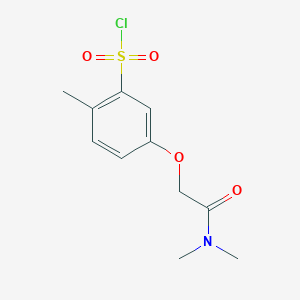
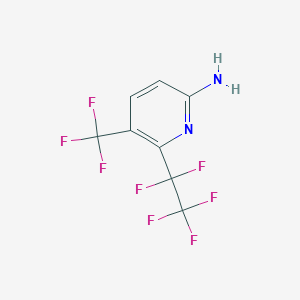
![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12120028.png)
![6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12120033.png)
![6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B12120049.png)
